5-Hydroxy-benzene-1,3-dicarbaldehyde

Catalog No.
S1525601
CAS No.
144876-14-2
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-benzene-1,3-dicarbaldehyde

CAS Number

144876-14-2

Product Name

5-Hydroxy-benzene-1,3-dicarbaldehyde

IUPAC Name

5-hydroxybenzene-1,3-dicarbaldehyde

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H

InChI Key

DGXGWECICDYSEX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C=O)O)C=O

Synonyms

1,3-Benzenedicarboxaldehyde, 5-hydroxy- (9CI)

Canonical SMILES

C1=C(C=C(C=C1C=O)O)C=O

Synthesis and characterization:

-Hydroxy-benzene-1,3-dicarbaldehyde, also known as 5-formyl-phloroglucinol, is a small organic molecule with the chemical formula C₈H₆O₃. The synthesis and characterization of this compound have been reported in various scientific studies. Researchers have employed different methods for its preparation, including:

  • Oxidation of phloroglucinol with various oxidizing agents like manganese dioxide or silver oxide [, ].
  • Formylation of phloroglucinol using Vilsmeier-Haack reaction [].

Following synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized 5-hydroxy-benzene-1,3-dicarbaldehyde [, , ].

Potential applications:

While the specific research applications of 5-hydroxy-benzene-1,3-dicarbaldehyde are still under exploration, its unique structure with both aldehyde and hydroxyl functional groups makes it a potentially interesting candidate for various research areas:

  • Organic synthesis: The presence of two reactive aldehyde groups allows 5-hydroxy-benzene-1,3-dicarbaldehyde to participate in various condensation reactions, potentially leading to the synthesis of complex organic molecules with diverse applications [].
  • Medicinal chemistry: The molecule's structure bears some resemblance to naturally occurring bioactive compounds, prompting researchers to explore its potential as a lead molecule for drug discovery or as a scaffold for designing new drugs [].
  • Material science: The combination of aldehyde and hydroxyl functionalities could potentially lend interesting properties to materials formed from 5-hydroxy-benzene-1,3-dicarbaldehyde, warranting further investigation for potential applications in areas like polymers or functional materials [].

5-Hydroxy-benzene-1,3-dicarbaldehyde, also known as 5-hydroxyisophthalaldehyde, is an organic compound with the molecular formula C₈H₆O₃. It features two aldehyde functional groups and one hydroxyl group on a benzene ring, specifically at the 1,3-positions. This unique structure allows for diverse chemical reactivity and biological activity. The compound is typically synthesized from resorcinol through various

Due to its functional groups:

  • Oxidation: The aldehyde groups can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde groups can be reduced to yield alcohol derivatives, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution can occur, where the hydroxyl group can be replaced by other substituents. Reagents like bromine or nitric acid are often employed for these reactions.

Major Products Formed

  • Oxidation: Produces 5-hydroxyisophthalic acid.
  • Reduction: Yields 5-hydroxybenzyl alcohol.
  • Substitution: Results in various substituted benzene derivatives depending on the reagent used .

Research indicates that 5-Hydroxy-benzene-1,3-dicarbaldehyde exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its potential to inhibit the growth of various bacteria and fungi.
  • Antioxidant Activity: It shows promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Therapeutic Potential: Investigations are ongoing into its use as a therapeutic agent due to its bioactive properties .

The synthesis of 5-Hydroxy-benzene-1,3-dicarbaldehyde can be achieved through several methods:

  • Vilsmeyer-Haack Reaction: This method involves treating resorcinol with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce formyl groups.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving other aromatic compounds with aldehyde functionalities.

Industrial production typically optimizes these synthetic routes for high yield and purity, often utilizing crystallization or distillation for purification .

5-Hydroxy-benzene-1,3-dicarbaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound is utilized in creating covalent organic frameworks (COFs), which have potential applications in gas storage and separation technologies.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses .

Studies on the interactions of 5-Hydroxy-benzene-1,3-dicarbaldehyde with biological molecules reveal that its hydroxyl group can form hydrogen bonds with proteins and nucleic acids. The aldehyde groups are reactive sites that can participate in nucleophilic addition reactions. These interactions may influence cellular pathways and contribute to the compound's observed biological effects .

Several compounds share structural similarities with 5-Hydroxy-benzene-1,3-dicarbaldehyde. Here are a few notable comparisons:

CompoundStructure FeaturesUnique Characteristics
Benzene-1,3-dicarbaldehydeLacks hydroxyl groupLess reactive due to absence of hydroxyl functionality
5-HydroxybenzaldehydeContains one formyl groupDifferent reactivity profile due to single aldehyde group
ResorcinolContains two hydroxyl groupsPrimarily utilized for its hydroxyl functionalities

The uniqueness of 5-Hydroxy-benzene-1,3-dicarbaldehyde lies in its combination of both hydroxyl and formyl groups, allowing it to participate in a wider range of

XLogP3

0.5

Dates

Modify: 2023-08-15

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